molecular formula C20H18ClF3N2O2 B3556324 1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE

1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE

Cat. No.: B3556324
M. Wt: 410.8 g/mol
InChI Key: HVNWHNNEWLCGDW-UHFFFAOYSA-N
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Description

1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a chlorodifluorobenzoyl group and a fluoromethylphenyl group

Preparation Methods

The synthesis of 1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under controlled conditions.

    Introduction of the chlorodifluorobenzoyl group: This step involves the acylation of the piperazine ring with 2-chloro-4,5-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Substitution with the fluoromethylphenyl group: The final step involves the reaction of the intermediate with 5-fluoro-2-methylphenyl ethanone under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorodifluorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and infectious diseases.

    Biological Research: It is used as a probe to study the interactions of piperazine derivatives with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Analytical Chemistry: It serves as a reference standard in analytical methods for the detection and quantification of related compounds in various matrices.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl}ethan-1-one can be compared with other similar compounds, such as:

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: This compound features a similar piperazine ring but with different substituents, leading to distinct chemical and biological properties.

    1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone: This compound has a similar structure but with variations in the fluorophenyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-[4-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-5-fluoro-2-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O2/c1-11-7-19(18(24)8-13(11)12(2)27)25-3-5-26(6-4-25)20(28)14-9-16(22)17(23)10-15(14)21/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNWHNNEWLCGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-5-FLUORO-2-METHYLPHENYL}ETHAN-1-ONE

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